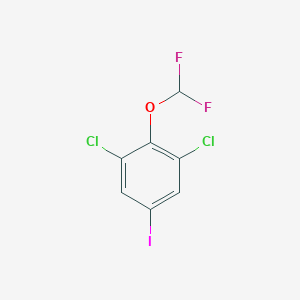
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is a chemical compound with the molecular formula C7H3Cl2F2IO It is a derivative of benzene, where the benzene ring is substituted with chlorine, fluorine, iodine, and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene typically involves multiple steps, starting from simpler benzene derivatives. One common method involves the diazotization of aniline derivatives followed by halogenation. For example, 3,5-dichloro-4-fluoroaniline can be diazotized using sodium nitrite and hydrochloric acid, followed by the addition of potassium iodide to introduce the iodine atom . The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using appropriate fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors for diazotization and halogenation reactions to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form quinones or reduction to form corresponding anilines.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura and Heck reactions, which are useful in forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various ethers or amines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor in the synthesis of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 1,3-Dichloro-2-difluoromethoxy-5-iodobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The molecular targets and pathways involved are subjects of ongoing research, with studies focusing on its potential to inhibit specific enzymes or modulate signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Dichloro-5-iodobenzene: Lacks the difluoromethoxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-fluorobenzene: Lacks both the iodine and difluoromethoxy groups, resulting in different reactivity and applications.
1,3-Dichloro-2-difluoromethoxybenzene: Lacks the iodine atom, affecting its ability to participate in coupling reactions.
Uniqueness
1,3-Dichloro-2-difluoromethoxy-5-iodobenzene is unique due to the presence of both halogen atoms and the difluoromethoxy group, which confer distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C7H3Cl2F2IO |
|---|---|
Molecular Weight |
338.90 g/mol |
IUPAC Name |
1,3-dichloro-2-(difluoromethoxy)-5-iodobenzene |
InChI |
InChI=1S/C7H3Cl2F2IO/c8-4-1-3(12)2-5(9)6(4)13-7(10)11/h1-2,7H |
InChI Key |
GNSCIZUHFVWHNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)OC(F)F)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















